2-Phenylisatogen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylisatogen is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. It is a derivative of isatogen and has been found to exhibit various biochemical and physiological effects in the central nervous system.
Mechanism Of Action
The mechanism of action of 2-Phenylisatogen is not fully understood. However, it has been proposed that it acts by modulating various signaling pathways in the central nervous system. It has been found to enhance the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). It also activates the protein kinase B (Akt) pathway, which is involved in cell survival and growth.
Biochemical And Physiological Effects
2-Phenylisatogen has been found to exhibit various biochemical and physiological effects in the central nervous system. It has been found to enhance the expression of neurotrophic factors such as BDNF and NGF. It also activates the Akt pathway, which is involved in cell survival and growth. Additionally, it has been found to enhance cognitive function and memory retention.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Phenylisatogen in lab experiments is its ability to enhance cognitive function and memory retention. This makes it a useful tool for studying the mechanisms underlying learning and memory. However, one of the limitations of using 2-Phenylisatogen is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Future Directions
There are several future directions for the study of 2-Phenylisatogen. One area of research is the development of more efficient synthesis methods. Another area of research is the investigation of the mechanism of action of 2-Phenylisatogen. Further studies are also needed to determine the optimal dosage and administration route for this compound. Additionally, more research is needed to determine the potential applications of 2-Phenylisatogen in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 2-Phenylisatogen is a chemical compound that has shown promising results in the field of neuroscience. Its ability to enhance cognitive function and memory retention makes it a useful tool for studying the mechanisms underlying learning and memory. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of 2-Phenylisatogen involves the reaction of isatogen with benzaldehyde. The reaction is carried out in the presence of a catalyst and a solvent. The yield of the product is dependent on various factors such as reaction time, temperature, and reactant concentration.
Scientific Research Applications
2-Phenylisatogen has been extensively studied for its potential applications in the field of neuroscience. It has been found to exhibit neuroprotective, neuroregenerative, and neurotrophic effects. It has also been found to enhance cognitive function and memory retention. 2-Phenylisatogen has been tested in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and has shown promising results.
properties
CAS RN |
1969-74-0 |
---|---|
Product Name |
2-Phenylisatogen |
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
1-oxido-2-phenylindol-1-ium-3-one |
InChI |
InChI=1S/C14H9NO2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9H |
InChI Key |
WXFLHMJSSLDOPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3C2=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3C2=O)[O-] |
Other CAS RN |
1969-74-0 |
synonyms |
2-phenylisatogen |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.